2,5-Dihydroxybenzohydrazide

Übersicht

Beschreibung

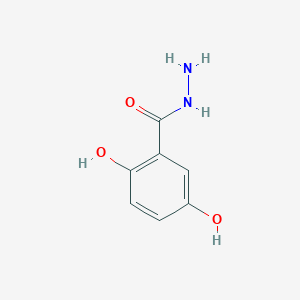

2,5-Dihydroxybenzohydrazide (DHBH) is a hydrazide derivative of 2,5-dihydroxybenzoic acid. Its structure features two hydroxyl groups at the 2- and 5-positions of the benzene ring and a hydrazide (-CONHNH₂) moiety at the carbonyl group (). This compound is synthesized via esterification of 2,5-dihydroxybenzoic acid followed by hydrazinolysis (). DHBH is notable for its applications in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) as a reactive matrix, where it enhances ionization efficiency and co-crystallization with analytes like N-glycans (). Its hydroxyl groups enable hydrogen bonding and metal chelation, which are critical for interactions in biochemical and catalytic systems ().

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxybenzohydrazide can be synthesized through the reaction of 2,5-dihydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dihydroxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2,5-Dihydroxybenzohydrazide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It exhibits antioxidant properties and is used in studies related to oxidative stress.

Industry: Used in the synthesis of polymers and dyes.

Wirkmechanismus

The mechanism of action of 2,5-dihydroxybenzohydrazide involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydrazide group can form coordination complexes with metal ions. These interactions can modulate biological pathways, such as those involved in oxidative stress and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DHBH with structurally related benzohydrazides and their derivatives:

Key Insights from Research

Hydroxyl Group Positioning :

- This compound (DHBH) exhibits superior performance in MALDI-MS due to its symmetrical hydroxyl arrangement , which enhances co-crystallization and ionization (). In contrast, 3,5-dihydroxybenzohydrazide derivatives show stronger tyrosinase inhibition due to hydrogen bonding with His residues in the enzyme’s active site ().

- 3,4-Dihydroxybenzohydrazide derivatives (e.g., KM91104) are less effective in enzyme inhibition compared to their Schiff base analogs, likely due to reduced steric bulk and weaker metal chelation ().

Schiff Base Derivatives :

- Schiff base formation (e.g., with 2,5-dimethoxybenzaldehyde) introduces rigidity and extended conjugation , improving interactions with biological targets. For example, N′-(2,5-dimethoxybenzylidene)-3,4-dihydroxybenzohydrazide forms a dihedral angle of 25.9° between aromatic rings, optimizing binding to enzyme pockets ().

- Chloro-substituted analogs (e.g., 2,6-dichloro derivatives) exhibit enhanced antimicrobial activity, likely due to increased lipophilicity and halogen-mediated interactions ().

Synthetic Strategies: DHBH is synthesized via hydrazinolysis of methyl 2,5-dihydroxybenzoate (), whereas 3,5-dihydroxybenzohydrazide requires esterification of 3,5-dihydroxybenzoic acid followed by hydrazine treatment (). Schiff base derivatives are typically synthesized by condensing benzohydrazides with substituted aldehydes in DMF or ethanol ().

Data Tables

Table 2. Physicochemical Properties

Biologische Aktivität

2,5-Dihydroxybenzohydrazide (DHBH) is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by two hydroxyl groups and a hydrazide moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of DHBH, focusing on its anticancer, antibacterial, and antioxidant properties, along with relevant case studies and research findings.

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

DHBH exhibits a unique structural configuration that influences its reactivity and biological interactions. The presence of hydroxyl groups enhances its potential as an antioxidant and facilitates interactions with biomolecules.

Biological Activity Overview

DHBH has been studied for various biological activities:

Anticancer Mechanism

A study investigated the effects of a 2,5-Dihydroxybenzoic Acid–gelatin conjugate (related to DHBH) on cancer cell motility. The results indicated that this conjugate significantly inhibited basal cell migration and invasion by disrupting the interaction between Hsp90 proteins and cell surface heparan sulfate proteoglycans (HSPGs). This suggests that DHBH may exert similar effects due to its structural characteristics .

Table 1: Effects of 2,5-Dihydroxybenzoic Acid–Gelatin Conjugate on Cell Migration

| Concentration (μg/mL) | % Inhibition of Migration |

|---|---|

| 10 | 30% |

| 50 | 45% |

| 100 | Not tested |

Antibacterial Studies

While direct studies on DHBH's antibacterial activity are scarce, related hydrazone compounds have shown efficacy against various bacterial strains. For instance, derivatives of dihydroxybenzohydrazides have exhibited significant inhibitory concentrations against Staphylococcus aureus and other pathogens .

Antioxidant Activity

DHBH's antioxidant properties were evaluated through various assays measuring its ability to scavenge free radicals. It was found to effectively reduce oxidative stress markers in cellular models, suggesting its potential use in therapeutic applications related to oxidative damage .

Case Studies

-

Case Study on Anticancer Activity :

- A research team evaluated the antiproliferative effects of various hydrazone derivatives related to DHBH on cancer cell lines (e.g., HepG2, LN-229). The study utilized the MTT assay to determine cell viability post-treatment with these compounds. Results indicated significant cytotoxicity at low micromolar concentrations, with IC50 values ranging from 3.91 µg/mL to higher concentrations depending on the specific derivative tested .

-

Case Study on Antioxidant Effects :

- A comparative study assessed the antioxidant capacity of DHBH against standard antioxidants using DPPH radical scavenging assays. The findings revealed that DHBH exhibited comparable or superior antioxidant activity compared to well-known antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dihydroxybenzohydrazide derivatives, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between hydrazides and aldehydes/ketones. For example, 3,4-dihydroxybenzohydrazide derivatives are synthesized by reacting 2,5-dimethoxybenzaldehyde with 3,4-dihydroxybenzohydrazide in ethanol under reflux, followed by slow solvent evaporation to yield crystalline products . Optimization includes adjusting reaction time, solvent polarity, and temperature to enhance yield and purity. Multi-step purification (e.g., recrystallization or column chromatography) is critical for removing unreacted starting materials .

Q. How can the crystal structure of this compound derivatives be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Space group : Monoclinic (e.g., P21/c)

- Hydrogen bonding : O–H⋯O and N–H⋯O interactions stabilize the 3D network

- Dihedral angles : E.g., 25.9° between benzene rings in (E)-N′-(2,5-dimethoxybenzylidene)-3,4-dihydroxybenzohydrazide

Refinement software like SHELXL97 is used to model atomic displacement parameters, with R-factors <0.04 indicating high accuracy .

Q. What spectroscopic techniques are suitable for analyzing this compound derivatives?

- IR spectroscopy : Identifies functional groups (e.g., O–H, C=O) and hydrogen bonding

- NMR : Confirms regiochemistry and substitution patterns (e.g., methoxy vs. hydroxy groups)

- MALDI-MS : DHBH enhances ionization efficiency for carbohydrates via reactive matrix strategies

Advanced Research Questions

Q. How do substituents influence the radical scavenging activity of dihydroxybenzohydrazide derivatives?

Substituents like methoxy groups alter thermodynamic pathways:

- Hydrogen Atom Transfer (HAT) : Dominates in non-polar environments due to low bond dissociation energy (BDE) of O–H groups

- SPLET mechanism : Favored in aqueous solutions, where ionization potential and proton affinity dictate activity

Ortho-methoxy groups reduce BDE by ~5 kcal/mol, enhancing antioxidant capacity in lipid-rich systems .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates:

- Reaction enthalpies : For HAT, SPLET, and SET mechanisms

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization

- Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. non-polar environments .

Q. What strategies improve the quantitative accuracy of MALDI-MS when using DHBH as a matrix?

- Co-crystallization : Mix DHBH with catalytic matrices (e.g., DHB) to enhance homogeneity

- Internal standardization : Use isotopically labeled glycans for calibration (R² >0.99)

- Derivatization : On-target hydrazide labeling improves ionization efficiency and reduces spectral noise .

Q. How do hydrogen bonding networks affect the stability and solubility of this compound crystals?

Intramolecular O–H⋯O bonds reduce solubility in non-polar solvents, while intermolecular N–H⋯O interactions enhance thermal stability. For example, crystals with a 3D hydrogen-bonded network (e.g., P21/c space group) exhibit melting points >200°C .

Q. What are the key safety considerations when handling this compound in synthetic workflows?

- Hazard analysis : Evaluate risks associated with solvents (e.g., ethanol, THF) and reagents (e.g., carbodiimides)

- Ventilation : Required due to potential hydrazine byproduct formation

- Waste disposal : Neutralize acidic/basic residues before disposal .

Q. Methodological Challenges

Q. How can conflicting crystallographic data (e.g., R-factor discrepancies) be resolved in structural studies?

- Multi-scan corrections : Use SADABS for absorption/decay corrections

- Restraints : Apply geometric constraints for disordered atoms

- Cross-validation : Compare with related structures (e.g., SHELXTL-refined datasets) .

Q. What experimental controls are essential when assessing antioxidant activity to avoid false positives?

- Positive controls : Trolox or ascorbic acid for radical scavenging assays

- Solvent controls : Account for solvent-derived radicals in DPPH/ABTS assays

- Kinetic monitoring : Track reaction time to distinguish primary vs. secondary antioxidants .

Eigenschaften

IUPAC Name |

2,5-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-3-4(10)1-2-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGSJAZCDGAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325384 | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-90-9 | |

| Record name | 15791-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.